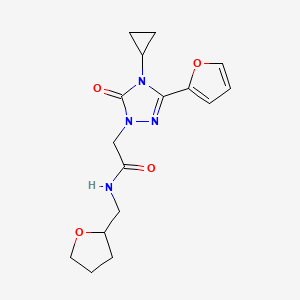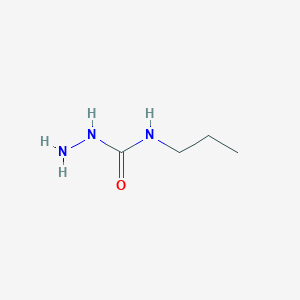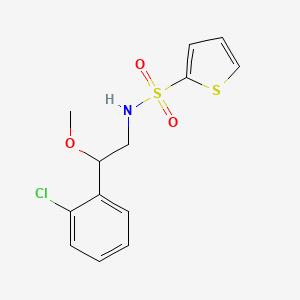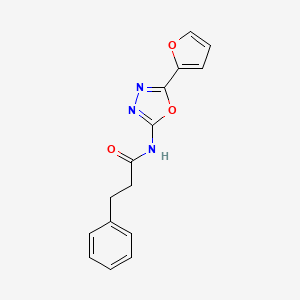![molecular formula C27H24N4O2S B2656555 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1053079-76-7](/img/structure/B2656555.png)
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives . These derivatives are known for their inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making them potential candidates for cancer drug development .
Synthesis Analysis
The synthesis of these compounds involves a design approach that incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .Molecular Structure Analysis
The molecular structure of this compound includes a 2,3-dihydroimidazo[1,2-c]quinazoline core, which is crucial for its biological activity .Chemical Reactions Analysis
The synthesis of these compounds involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound of interest, have been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown significant broad-spectrum antitumor activity, with some being nearly 1.5–3.0-fold more potent than the positive control, 5-FU. This suggests their potential use in cancer therapy, especially for CNS, renal, breast cancer, and leukemia cell lines (Al-Suwaidan et al., 2016).
Anticonvulsant Activity
Research into 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides has revealed weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. This exploration into quinazolinone derivatives highlights their potential as candidates for further development into anticonvulsant medications (Bunyatyan et al., 2020).
Antimicrobial Activity
A study on novel sulphonamide derivatives, which include compounds structurally similar to the chemical , showed promising antimicrobial activity. This indicates the potential of these compounds in addressing resistant microbial strains and exploring new treatments for infections (Fahim & Ismael, 2019).
Synthesis and Pharmacological Properties
The compound's family has been involved in various chemical reactions to produce new derivatives with potential pharmacological properties. Studies focus on green synthesis methods and molecular docking to predict anticancer effects, emphasizing the environmental and therapeutic importance of these compounds (Laxminarayana et al., 2021).
Mechanism of Action
Histone deacetylase (HDAC) inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with phosphatidylinositol 3-kinase (PI3K) inhibitors for the treatment of cancer . This compound, being a dual PI3K/HDAC inhibitor, is expected to work through a similar mechanism.
properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-17-12-13-21(18(2)14-17)28-24(32)16-34-27-30-22-11-7-6-10-20(22)25-29-23(26(33)31(25)27)15-19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNFQCYHCDEIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2656474.png)



![7-butyl-1,3-dimethyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2656485.png)

![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2656487.png)




![11-((4-(diethylamino)phenyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2656493.png)